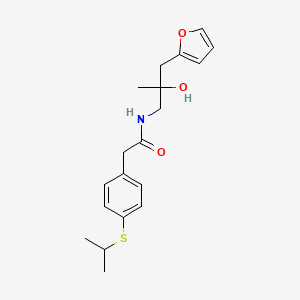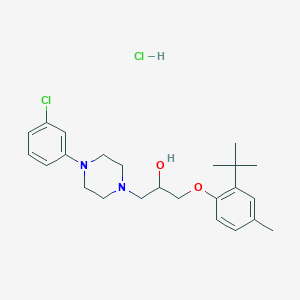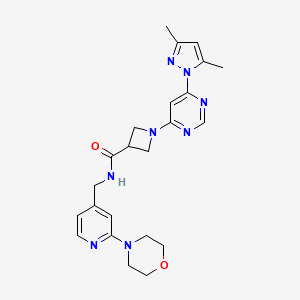![molecular formula C19H16ClN5O B2915191 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 900012-60-4](/img/structure/B2915191.png)
5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a triazole ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and oxadiazole rings, as well as the phenyl rings substituted with chloro and methyl groups . The exact 3D structure would depend on the specific spatial arrangement of these groups around the central carbon atoms.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of the various substituents. The chloro and methyl groups on the phenyl rings could direct further electrophilic aromatic substitution reactions . The nitrogen atoms in the triazole and oxadiazole rings could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the degree of conjugation, the polarity of the functional groups, and the presence of hydrogen bond donors and acceptors could all influence properties such as solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds related to 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole have shown significant promise as anticancer agents. For example, certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, with potential as anticancer agents. These compounds exhibit good activity against various cancer cell lines, including breast and colorectal cancers, and induce apoptosis through cell cycle arrest (Han-Zhong Zhang et al., 2005). Similarly, derivatives of 1,3,4-oxadiazole and benzimidazole have been synthesized and evaluated for anticancer activity, showing significant potential against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial Activities
Research has also highlighted the antimicrobial properties of 1,2,4-triazole and 1,3,4-oxadiazole derivatives. Some novel derivatives have been found to possess good or moderate activities against a range of microorganisms, underscoring their potential in developing new antimicrobial agents (H. Bektaş et al., 2007). This includes compounds that have shown remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in acidic environments have been studied, revealing these compounds' ability to form protective layers and inhibit corrosion. This is indicative of their potential application in protecting industrial materials (P. Ammal et al., 2018).
Material Science Applications
In materials science, derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, suggesting applications in display technologies and as photoluminescent materials (Jie Han et al., 2010).
Safety and Hazards
Direcciones Futuras
The study of compounds containing triazole and oxadiazole rings is a vibrant area of research, due to their wide range of biological activities. Future research could explore the synthesis of related compounds, investigate their biological activity, and optimize their properties for potential therapeutic applications .
Propiedades
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-6-4-5-7-15(11)18-21-19(26-23-18)17-13(3)25(24-22-17)14-9-8-12(2)16(20)10-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRQWIZTSJOFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[3.3]heptan-2-ylmethyl methanesulfonate](/img/structure/B2915114.png)

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)
![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)


![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
